1-(2-fluoroethyl)-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(2-fluoroethyl)-1H-pyrazole-4-sulfonamide is a fluorinated organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-1H-pyrazole-4-sulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as β-ketoesters or β-diketones, under acidic or basic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions. For example, 2-fluoroethyl bromide can be reacted with the pyrazole ring in the presence of a base like potassium carbonate.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the fluoroethyl-substituted pyrazole with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for precise control of reaction conditions and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoroethyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-(2-fluoroethyl)-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The fluoroethyl group can enhance the compound’s ability to interact with biological molecules, while the sulfonamide group can improve its solubility and stability. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-fluoroethyl)-4-iodo-1H-pyrazole: Similar structure with an iodine atom instead of a sulfonamide group.
2-fluoroethanol: Contains a fluoroethyl group but lacks the pyrazole ring and sulfonamide group.
Uniqueness
1-(2-fluoroethyl)-1H-pyrazole-4-sulfonamide is unique due to the combination of the fluoroethyl and sulfonamide groups on the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2-fluoroethyl)pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FN3O2S/c6-1-2-9-4-5(3-8-9)12(7,10)11/h3-4H,1-2H2,(H2,7,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYIERKOOCLKSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCF)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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